(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound “(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” is a complex organic molecule that features a combination of piperazine, thiazole, and pyrazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperazine, thiazole, and pyrazole rings, followed by their coupling. Typical reaction conditions might include:
Formation of Piperazine Ring: This could involve the reaction of a suitable diamine with a dihaloalkane.
Formation of Thiazole Ring: This might be achieved through the Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Formation of Pyrazole Ring: This could involve the reaction of a hydrazine with a 1,3-diketone.
Coupling Reactions: The final steps would involve coupling these rings under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: Similar compounds might include other piperazine derivatives, thiazole derivatives, or pyrazole derivatives.
Uniqueness
The uniqueness of the compound would lie in its specific combination of functional groups and the resulting biological activity. Compared to similar compounds, it might have different potency, selectivity, or pharmacokinetic properties.
Properties
Molecular Formula |
C26H27N5O2S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C26H27N5O2S/c1-17-4-6-19(7-5-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-14-12-30(13-15-31)20-8-10-21(33-3)11-9-20/h4-11,16H,12-15H2,1-3H3,(H,28,29) |
InChI Key |
CCOFYQKWDJHZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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